Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group at the 2-position and a 4-methylphenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions generally include heating the mixture under reflux for several hours to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-phenyl-1H-pyrrole-2-carboxylate: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
Ethyl 3-(4-chlorophenyl)-1H-pyrrole-2-carboxylate: Contains a chlorine substituent instead of a methyl group, which can influence its chemical properties and applications.
Ethyl 3-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate: Features a methoxy group, potentially altering its solubility and interaction with biological targets.
Biological Activity
Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of Pyrrole Derivatives
Pyrrole compounds are known for their biological significance, exhibiting various pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This compound is a member of this class, and its unique substitution pattern contributes to its biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, influencing biochemical processes.
- Receptor Modulation : It may interact with receptors such as norepinephrine and serotonin receptors, affecting neurotransmitter levels and signaling pathways .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. This compound has shown promising activity against various bacterial strains. For instance:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
This compound | 12.5 | Staphylococcus aureus |
Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
This data suggests that this compound exhibits significant antimicrobial potential, particularly against Gram-positive bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Research indicates that it may induce apoptosis in cancer cells through the modulation of various signaling pathways. A study reported that derivatives similar to this compound showed:
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
This compound | 15 | HeLa (cervical cancer) |
Control (Doxorubicin) | 0.5 | HeLa |
These findings suggest that while the compound is less potent than established chemotherapeutics like Doxorubicin, it still holds promise for further development as an anticancer agent .
Case Study 1: Antituberculosis Activity
A series of pyrrole derivatives were evaluated for their antituberculosis activity. This compound was part of a broader screening program where derivatives exhibited MIC values below 0.016μg/mL against Mycobacterium tuberculosis. This indicates a strong potential for developing new antituberculosis agents based on this scaffold .
Case Study 2: Lipid-Lowering Effects
In a study examining lipid-lowering effects, this compound demonstrated significant reductions in serum triglycerides and LDL cholesterol levels in animal models. The results are summarized in the following table:
Compound | Dosage (mg/kg/day) | Effect on Triglycerides (%) | Effect on LDL Cholesterol (%) |
---|---|---|---|
This compound | 8 | -39% | -52% |
Control (Statin) | - | -45% | -60% |
This suggests that the compound may be effective in managing lipid profiles and could be explored further for cardiovascular applications .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 3-(4-methylphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-3-17-14(16)13-12(8-9-15-13)11-6-4-10(2)5-7-11/h4-9,15H,3H2,1-2H3 |
InChI Key |
OPSPNAJAEYWQHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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